![molecular formula C12H10F4O3 B1403224 Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate CAS No. 870823-14-6](/img/structure/B1403224.png)
Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate
概述
描述
Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate is an organic compound that features a trifluoromethyl group and a fluorinated aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate typically involves the esterification of 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.
化学反应分析
Types of Reactions
Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: The major product is 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoic acid.
Reduction: The major product is Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
科学研究应用
Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism by which Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl and fluorine groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
- Ethyl 3-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxopropanoate
- Ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]-3-oxopropanoate
- Ethyl 3-[2-iodo-5-(trifluoromethyl)phenyl]-3-oxopropanoate
Uniqueness
Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs with different halogen substituents.
属性
IUPAC Name |
ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4O3/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGBNSDWDWDOAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)
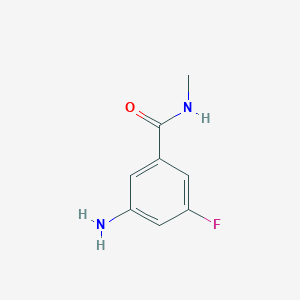
![2,2-Difluorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1403146.png)
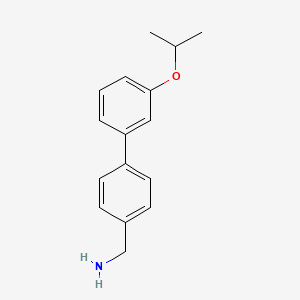
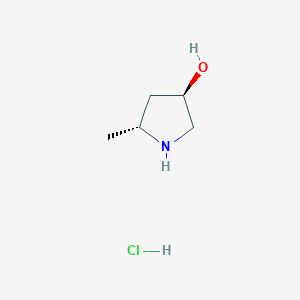
![[4-Bromo-3-(difluoromethoxy)phenyl]methanol](/img/structure/B1403155.png)
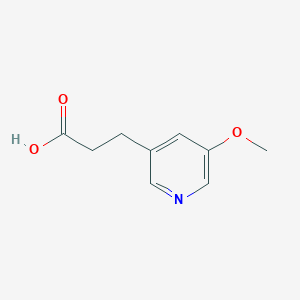
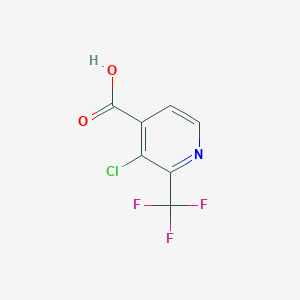
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1403160.png)
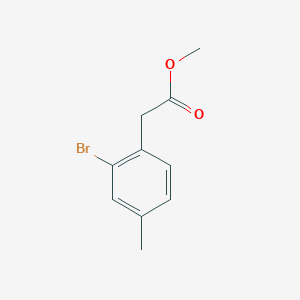
![7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one](/img/structure/B1403163.png)
![2-(Pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403164.png)
